Cas no 2011869-85-3 (3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile)

3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile
- EN300-2000214
- 2011869-85-3
-
- Inchi: 1S/C8H13N5O/c1-8(2,3)13-11-7(10-12-13)6(14)4-5-9/h6,14H,4H2,1-3H3
- InChI Key: JXGCEVYTSPZQIE-UHFFFAOYSA-N
- SMILES: OC(CC#N)C1N=NN(C(C)(C)C)N=1
Computed Properties
- Exact Mass: 195.11201006g/mol
- Monoisotopic Mass: 195.11201006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.6Ų
- XLogP3: -0.1
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2000214-1.0g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile |
2011869-85-3 | 1g |
$1442.0 | 2023-05-31 | ||
Enamine | EN300-2000214-0.25g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile |
2011869-85-3 | 0.25g |
$774.0 | 2023-09-16 | ||
Enamine | EN300-2000214-10.0g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile |
2011869-85-3 | 10g |
$6205.0 | 2023-05-31 | ||
Enamine | EN300-2000214-5g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile |
2011869-85-3 | 5g |
$2443.0 | 2023-09-16 | ||
Enamine | EN300-2000214-0.05g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile |
2011869-85-3 | 0.05g |
$707.0 | 2023-09-16 | ||
Enamine | EN300-2000214-0.1g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile |
2011869-85-3 | 0.1g |
$741.0 | 2023-09-16 | ||
Enamine | EN300-2000214-5.0g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile |
2011869-85-3 | 5g |
$4184.0 | 2023-05-31 | ||
Enamine | EN300-2000214-1g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile |
2011869-85-3 | 1g |
$842.0 | 2023-09-16 | ||
Enamine | EN300-2000214-0.5g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile |
2011869-85-3 | 0.5g |
$809.0 | 2023-09-16 | ||
Enamine | EN300-2000214-2.5g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile |
2011869-85-3 | 2.5g |
$1650.0 | 2023-09-16 |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile Related Literature
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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4. Back matter
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Additional information on 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile
3-(2-Tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile: A Comprehensive Overview
The compound with CAS No 2011869-85-3, known as 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a tetrazole ring system with a hydroxynitrile functionality. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is known for its stability and reactivity in various chemical transformations. The presence of the tert-butyl group further enhances the compound's properties by providing steric bulk and potentially influencing its reactivity and solubility.
Recent studies have highlighted the potential of this compound in the development of advanced materials and pharmaceutical agents. For instance, researchers have explored its role in the synthesis of novel tetrazole derivatives with enhanced cytotoxicity against cancer cells. The hydroxynitrile group in the molecule has been shown to participate in bioisosteric replacements, offering a promising avenue for drug design. Furthermore, the compound's ability to undergo click chemistry reactions has made it a valuable precursor in the construction of complex molecular architectures.
In terms of synthesis, this compound can be prepared via a multi-step process involving the reaction of 2H-tetrazoles with appropriate nitriles under specific conditions. The tert-butyl group can be introduced through alkylation or substitution reactions, depending on the desired outcome. The optimization of these synthetic routes has been a focus of recent research efforts, with particular emphasis on improving yield and purity while minimizing environmental impact.
The physical properties of 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile are also noteworthy. Its melting point and solubility characteristics make it suitable for use in various solvent systems commonly employed in organic synthesis. Additionally, spectroscopic studies have revealed its electronic structure and bonding patterns, providing insights into its reactivity and potential applications.
One of the most exciting developments involving this compound is its application in drug delivery systems. Researchers have investigated its ability to act as a carrier for bioactive molecules due to its unique structural features and biocompatibility. Preliminary results suggest that it could serve as an effective vehicle for targeted drug delivery, potentially enhancing therapeutic efficacy while reducing side effects.
In conclusion, 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile represents a versatile building block with immense potential across multiple disciplines. Its chemical properties and synthetic accessibility make it an invaluable tool for advancing research in organic chemistry and materials science.
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